Superior Anti-HCV GT4a Potency: Paritaprevir vs. Glecaprevir and Grazoprevir in Stable Replicon Assays
Paritaprevir demonstrates markedly superior potency against HCV genotype 4a compared to both glecaprevir and grazoprevir in direct head-to-head stable replicon assays conducted under identical 0% human plasma conditions. Paritaprevir achieves an EC50 of 0.09 ± 0.03 nM against GT4a, representing a 31-fold improvement over glecaprevir and a 13-fold improvement over grazoprevir [1].
| Evidence Dimension | In vitro antiviral potency (EC50) against HCV GT4a |
|---|---|
| Target Compound Data | EC50 = 0.09 ± 0.03 nM |
| Comparator Or Baseline | Glecaprevir: EC50 = 2.8 ± 0.41 nM; Grazoprevir: EC50 = 1.2 ± 0.31 nM |
| Quantified Difference | 31-fold more potent than glecaprevir; 13-fold more potent than grazoprevir |
| Conditions | HCV stable replicon assay, 0% human plasma, ≥3 independent experiments, ±SD reported |
Why This Matters
For research programs focused on HCV GT4a or requiring an ultra-potent NS3/4A inhibitor for this genotype, paritaprevir offers the highest documented potency among clinically relevant macrocyclic PIs.
- [1] Ng TI, Tripathi R, Reisch T, Lu L, Middleton T, Hopkins TA, et al. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir. Antimicrob Agents Chemother. 2018;62(1):e01620-17. doi:10.1128/AAC.01620-17. Table 2: HCV replicon or virus Mean EC50 ± SD (nM) for GT4a. View Source
